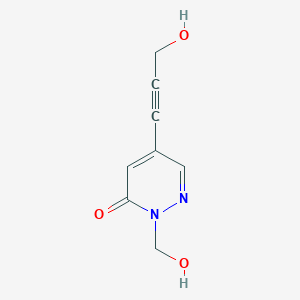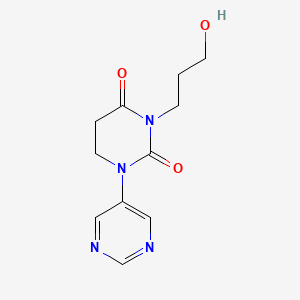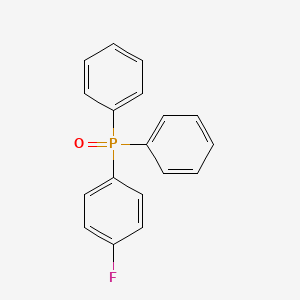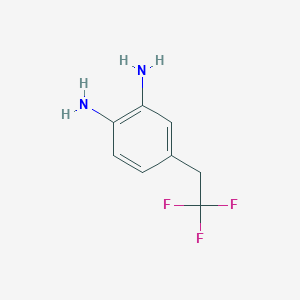
1-(2,2-Dimethylcyclobutyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Dimethylcyclobutyl)ethanamine is an organic compound characterized by a cyclobutane ring with two methyl groups attached to one of its carbons and an ethanamine group attached to another carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2,2-Dimethylcyclobutyl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethylcyclobutanone with ammonia or an amine under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve the large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,2-Dimethylcyclobutyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amine group or reduce any oxidized forms back to the amine.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, where the amine acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenated compounds and strong bases like sodium hydride are typical reagents.
Major Products Formed:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Maintains the amine structure or reduces oxidized derivatives.
Substitution: Results in various substituted ethanamine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Dimethylcyclobutyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the creation of complex cycloalkylamine derivatives.
Biology: Investigated for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique structural properties.
Wirkmechanismus
The mechanism by which 1-(2,2-Dimethylcyclobutyl)ethanamine exerts its effects involves its interaction with various molecular targets. The ethanamine group can form hydrogen bonds and ionic interactions with biological molecules, influencing pathways related to neurotransmission and enzyme activity. The cyclobutane ring provides structural rigidity, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Cyclobutylamine: Lacks the dimethyl substitution, resulting in different chemical properties.
2,2-Dimethylcyclobutylmethanamine: Similar structure but with a methanamine group instead of ethanamine.
Cyclohexylamine: Larger ring structure, leading to different steric and electronic effects.
Uniqueness: 1-(2,2-Dimethylcyclobutyl)ethanamine is unique due to its specific combination of a cyclobutane ring with dimethyl substitution and an ethanamine group
Eigenschaften
Molekularformel |
C8H17N |
|---|---|
Molekulargewicht |
127.23 g/mol |
IUPAC-Name |
1-(2,2-dimethylcyclobutyl)ethanamine |
InChI |
InChI=1S/C8H17N/c1-6(9)7-4-5-8(7,2)3/h6-7H,4-5,9H2,1-3H3 |
InChI-Schlüssel |
QJYVFBBYWVWCBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CCC1(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Chloro-3-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13112604.png)




![2-Ethylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13112620.png)

![2-[4,7-Bis(carboxymethyl)-1,4,7-triazecan-1-yl]acetic acid;hydrochloride](/img/structure/B13112623.png)






